![molecular formula C20H38O4 B8196214 19-Methoxy-19-oxononadecanoic acid](/img/structure/B8196214.png)
19-Methoxy-19-oxononadecanoic acid
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Overview
Description
19-Methoxy-19-oxononadecanoic acid is a synthetic organic compound with the molecular formula C20H38O4 and a molecular weight of 342.51 g/mol . . This compound is characterized by the presence of a methoxy group and a ketone group on a nonadecanoic acid backbone.
Preparation Methods
The synthesis of 19-Methoxy-19-oxononadecanoic acid typically involves the esterification of nonadecanedioic acid with methanol under acidic conditions . The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified by recrystallization or distillation.
Industrial production methods for this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
19-Methoxy-19-oxononadecanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group under strong oxidizing conditions, such as with potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions include nonadecanedioic acid, nonadecan-1,19-diol, and various substituted nonadecanoic acid derivatives .
Scientific Research Applications
Cancer Research Applications
Recent studies have indicated that 19-Methoxy-19-oxononadecanoic acid may play a role in modulating lipid metabolism associated with cancer progression.
Case Study: Prostate Cancer Metabolomics
A metabolomics study identified several lipid metabolites related to prostate cancer, including this compound. The analysis highlighted its potential as a biomarker for distinguishing between benign and malignant prostate conditions:
Metabolite | Role |
---|---|
This compound | Potential biomarker for prostate cancer |
Palmitic acid | Involved in lipid biosynthesis |
Glycerol 1-hexadecanoate | Associated with cellular proliferation |
The study utilized advanced techniques such as LC-MS/MS for metabolite profiling, emphasizing the importance of lipid metabolism in cancer cell proliferation and signaling pathways .
Lipid Metabolism Studies
The compound has also been investigated for its effects on lipid metabolism. Lipids are crucial for various biological functions, including energy storage and cell membrane integrity.
Research Findings on Lipid Profiles
A comprehensive analysis of lipid profiles in various biological samples has shown that fatty acids like this compound can influence metabolic pathways:
Lipid Type | Function | Impact on Health |
---|---|---|
Fatty Acids | Energy storage | Dysregulation linked to obesity |
Glycerophospholipids | Cell membrane structure | Alterations associated with cancer |
Sphingolipids | Cell signaling | Implicated in neurodegenerative diseases |
This research underscores the significance of fatty acids in metabolic health and disease states, highlighting the potential of this compound in therapeutic applications .
Microbiology and Biodegradation
In microbiological contexts, this compound has been studied for its role in the biodegradation processes involving n-alkanes.
Study on Anaerobic Metabolism
Research involving sulfate-reducing bacteria has demonstrated that fatty acids like this compound can be utilized as substrates for microbial growth:
Microbial Species | Substrate Utilization | Outcome |
---|---|---|
Sulfate-reducing bacteria | Degradation of n-alkanes | Enhanced bioremediation capabilities |
Methanogenic archaea | Conversion of fatty acids to methane | Potential for renewable energy production |
These findings suggest that compounds like this compound could be harnessed for environmental applications, particularly in bioremediation strategies .
Mechanism of Action
The mechanism of action of 19-Methoxy-19-oxononadecanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes, leading to cell lysis and death . Its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
19-Methoxy-19-oxononadecanoic acid can be compared with other similar compounds, such as:
Nonadecanedioic acid: This compound lacks the methoxy and ketone groups, making it less reactive in certain chemical reactions.
Nonadecan-1,19-diol: This compound has hydroxyl groups instead of the methoxy and ketone groups, leading to different chemical properties and reactivity.
Methoxy-substituted fatty acids: These compounds share the methoxy group but differ in chain length and other functional groups, affecting their chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
19-Methoxy-19-oxononadecanoic acid (CAS Number: 136005-51-1) is a fatty acid derivative that has garnered attention for its potential biological activities. This compound is part of a larger family of fatty acids that play crucial roles in various physiological processes. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H38O3. Its structure features a long carbon chain typical of fatty acids, with a methoxy group and a keto group at the 19th carbon position. These modifications are believed to influence its solubility and interaction with biological membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Lipid Metabolism : This compound may influence lipid metabolism by acting on key enzymes involved in fatty acid synthesis and degradation.
- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Cell Signaling Pathways : It may interact with various cell signaling pathways, including those related to insulin sensitivity and glucose metabolism.
1. Anti-inflammatory Activity
A study indicated that this compound could reduce inflammation markers in cellular models. The compound was shown to inhibit the expression of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
2. Effects on Lipid Profiles
Research has demonstrated that this fatty acid can positively affect lipid profiles by reducing low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol. This dual effect contributes to cardiovascular health.
3. Antimicrobial Properties
In vitro studies have shown that this compound possesses antimicrobial activity against various bacterial strains, indicating its potential as a natural preservative or therapeutic agent in treating infections.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anti-inflammatory effects | Showed significant reduction in TNF-alpha levels in macrophages treated with the compound. |
Study B | Lipid metabolism | Observed improved lipid profiles in diabetic rat models after administration of the compound. |
Study C | Antimicrobial activity | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings. |
Properties
IUPAC Name |
19-methoxy-19-oxononadecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-24-20(23)18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19(21)22/h2-18H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKBIYWNBSOIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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